molecular formula C16H17N3O3 B8079751 benzyl 2-ethyl-4-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

benzyl 2-ethyl-4-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B8079751
M. Wt: 299.32 g/mol
InChI Key: LCEVIIMWSLBZLF-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier 126455358 is a chemical substance with specific properties and applications. This compound is utilized in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound with Chemical Identifier 126455358 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of reagents and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet the demand. The industrial production methods involve optimized reaction conditions, including temperature, pressure, and the use of industrial-grade reagents. These methods are designed to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Identifier 126455358 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may produce substituted compounds with different functional groups.

Scientific Research Applications

The compound with Chemical Identifier 126455358 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Utilized in biological studies to understand its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Employed in industrial processes for the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of the compound with Chemical Identifier 126455358 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The specific pathways involved depend on the nature of the compound and its intended application.

Properties

IUPAC Name

benzyl 2-ethyl-4-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-14-17-13-9-19(8-12(13)15(20)18-14)16(21)22-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEVIIMWSLBZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=O)C2=C(N1)CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=O)C2=C(N1)CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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